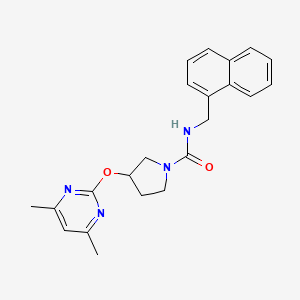

3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C22H24N4O2 and its molecular weight is 376.46. The purity is usually 95%.

BenchChem offers high-quality 3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Naphthalimides in Medicinal Applications

Naphthalimide compounds represent a pivotal class of nitrogen-containing aromatic heterocycles, noted for their extensive potential in medicinal applications. The large conjugated planar structure of naphthalimides enables significant interactions with various biological entities, facilitating their use in diverse medicinal roles. Notably, some naphthalimides have progressed into clinical trials as anticancer agents, with ongoing research expanding their potential as drugs for various diseases. Their applications extend to serving as artificial ion receptors, fluorescent probes, and cell imaging agents, highlighting the broad scope of naphthalimide derivatives in understanding biological processes and developing new therapeutic strategies (Huo-Hui Gong et al., 2016).

Pyranopyrimidine Scaffold in Pharmaceutical Development

The pyranopyrimidine core is identified as a crucial precursor for the pharmaceutical industry, attributed to its synthetic versatility and bioavailability. The exploration of hybrid catalysts in synthesizing pyranopyrimidine scaffolds showcases the advancement in creating novel molecules with potential therapeutic applications. This area has seen significant research interest, aiming at developing lead molecules through innovative synthetic pathways (Mehul P. Parmar et al., 2023).

Naphthalimides as Antitumor Agents

Investigations into naphthalimide and its analogs have underscored their potential as antitumor agents. This research avenue has led to the development of derivatives with enhanced DNA binding affinity and antitumor properties. The strategic design of these compounds aims at diversifying the structural and functional aspects of naphthalimides to explore new antitumor targets and mechanisms beyond DNA intercalation and topoisomerase II inhibition (Zhuo Chen et al., 2018).

Microbial Biodegradation of Polyaromatic Hydrocarbons

The role of microbial degradation in addressing pollution by polyaromatic hydrocarbons, including naphthalene derivatives, presents a critical ecological recovery mechanism. Understanding the genetic and biochemical pathways involved in this process is essential for enhancing bioremediation efforts at contaminated sites. This research domain is vital for developing strategies to mitigate the environmental impact of such pollutants (R. Peng et al., 2008).

Eigenschaften

IUPAC Name |

3-(4,6-dimethylpyrimidin-2-yl)oxy-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2/c1-15-12-16(2)25-21(24-15)28-19-10-11-26(14-19)22(27)23-13-18-8-5-7-17-6-3-4-9-20(17)18/h3-9,12,19H,10-11,13-14H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVSIMWDSRTZHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)NCC3=CC=CC4=CC=CC=C43)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-{[2-(4-Bromophenyl)-1H-indol-3-yl]thio}ethyl)amine](/img/structure/B2584121.png)

![ethyl 2-{2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2584126.png)

![Ethyl 3-(4-chlorophenyl)-5-[[2-(4-fluorophenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2584129.png)

![N-(4-fluorobenzyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2584134.png)

![N-(3-acetylphenyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2584135.png)

![tert-butyl N-[1-(2-methylprop-2-en-1-yl)piperidin-4-yl]carbamate](/img/structure/B2584138.png)

![Indolizin-2-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2584140.png)